molecular formula C18H32FNSn B1317847 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine CAS No. 405556-98-1

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine

Cat. No.: B1317847
CAS No.: 405556-98-1
M. Wt: 400.2 g/mol
InChI Key: RQUAKCLDWVTFDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine derivative. One common method is the reaction of 2-fluoro-3-methylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine in chemical reactions involves the formation of a palladium-stannane complex in the presence of a palladium catalyst. This complex undergoes oxidative addition with an organic halide, followed by transmetalation and reductive elimination steps to form the desired coupling product . The molecular targets and pathways involved in its reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for particular synthetic applications.

Properties

IUPAC Name

tributyl-(6-fluoro-5-methylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN.3C4H9.Sn/c1-5-3-2-4-8-6(5)7;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUAKCLDWVTFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C(=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586033
Record name 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405556-98-1
Record name 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405556-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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